Rubrene
Overview
Description
It is well-known for its distinctive optical and electrical properties, making it a significant compound in the field of organic electronics . Rubrene has been extensively studied for its high charge-carrier mobility, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
Rubrene, a polycyclic aromatic hydrocarbon, is primarily targeted in the field of organic semiconductors . It is extensively used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors . The primary role of this compound in these applications is to facilitate the movement of charge carriers, contributing to the overall performance of the electronic devices .
Mode of Action
This compound interacts with its targets through its distinctive optical and electrical properties . As an organic semiconductor, this compound exhibits high carrier mobility, reaching 40 cm²/(V·s) for holes . This property allows this compound to facilitate efficient charge transport in electronic devices . Furthermore, this compound undergoes redox reactions in solution, oxidizing and reducing reversibly at 0.95 V and -1.37 V, respectively vs SCE .
Biochemical Pathways
This compound’s high carrier mobility allows for efficient charge transport, which is crucial for the functioning of organic optoelectronic devices .
Result of Action
The action of this compound results in enhanced performance of organic electronic devices. Its high carrier mobility allows for efficient charge transport, improving the performance of devices such as OLEDs and organic field-effect transistors . Furthermore, this compound’s ability to undergo redox reactions contributes to its utility in these applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the crystal structure of this compound, which can be monoclinic, triclinic, or orthorhombic, can be influenced by the conditions under which it is grown . These different crystal structures can have varying effects on this compound’s electronic properties and, consequently, on its performance in electronic devices .
Preparation Methods
Rubrene can be synthesized through various methods. One common synthetic route involves treating 1,1,3-triphenyl-2-propyn-1-ol with thionyl chloride. The resulting chloroallene undergoes dimerization and dehydrochlorination to yield this compound . Another method involves the physical vapor transport (PVT) technique, which is used to grow this compound crystals. This method involves sublimation and recrystallization under controlled temperature gradients .
Chemical Reactions Analysis
Rubrene undergoes several types of chemical reactions, including oxidation and reduction. It oxidizes and reduces reversibly at 0.95 V and -1.37 V, respectively, versus the standard calomel electrode (SCE) . When both the cation and anion are co-generated in an electrochemical cell, they can combine, resulting in the annihilation of their charges and the production of an excited this compound molecule that emits at 540 nm . This compound also reacts with potassium, leading to the formation of various potassium-intercalated compounds .
Scientific Research Applications
Rubrene has a wide range of scientific research applications. In the field of organic electronics, it is used in OLEDs and OFETs due to its high charge-carrier mobility . This compound crystals are also used in organic photovoltaic devices (OPVs) and spintronics . Additionally, this compound’s luminescent properties make it useful in lightsticks and as a sensitizer in chemoluminescence . Research is ongoing to explore its potential in other areas, such as organic semiconductors and optoelectronic devices .
Comparison with Similar Compounds
Rubrene is often compared to other polycyclic aromatic hydrocarbons, such as tetracene and pentacene. While tetracene and pentacene also exhibit high charge-carrier mobility, this compound is unique due to its higher stability and distinctive optical properties . Additionally, this compound’s ability to form various polymorphs, such as orthorhombic, monoclinic, and triclinic crystals, further distinguishes it from similar compounds .
Properties
IUPAC Name |
5,6,11,12-tetraphenyltetracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMBJDOZVAITBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060161 | |
Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown or red powder; [Sigma-Aldrich MSDS] | |
Record name | Rubrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15279 | |
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CAS No. |
517-51-1 | |
Record name | Rubrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,11,12-tetraphenylnaphthacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do we know about the different conformations of rubrene?
A1: X-ray diffraction studies, alongside computational chemistry techniques like Density Functional Theory (DFT), have been instrumental in understanding the different conformations this compound and its derivatives can adopt [, ].
Q2: Is this compound stable under ambient conditions?
A2: While this compound exhibits good stability in inert environments, it is known to degrade under ambient conditions due to photo-oxidation, particularly in the presence of oxygen and light []. This sensitivity necessitates careful handling and processing techniques to preserve its desirable electronic properties.
Q3: How does this compound's stability affect its applications?
A3: this compound's susceptibility to oxidation poses a challenge for its implementation in organic electronic devices. Researchers are exploring various strategies, including encapsulation and the development of more stable this compound derivatives, to overcome this limitation and enhance its practical applicability [, ].
Q4: How does this compound interact with different substrates?
A4: this compound's interaction with substrates is crucial for its performance in devices. For instance, this compound deposited on cadmium arachidate multilayers shows enhanced crystalline growth, which is attributed to interactions between this compound molecules and the substrate's surface morphology []. Conversely, this compound interacts weakly with CH3NH3PbI3 perovskite substrates, leading to favorable energy level alignment for hole extraction in solar cells [].
Q5: What are the effects of doping this compound with other materials?
A5: Doping this compound with other materials like gold nanoparticles can enhance its optical and structural properties. For example, embedding gold nanoparticles in this compound nanofibers via electrospinning resulted in a 2.5 times increase in photoluminescence, likely due to localized surface plasmon resonance [].
Q6: How does this compound behave in mixed-host systems for OLEDs?
A6: In organic light-emitting diodes (OLEDs), this compound doped into mixed hosts, like Alq3:this compound, has demonstrated interesting electroluminescence properties. The this compound molecules act as traps for charge carriers, leading to efficient energy transfer to red fluorescent dyes like DCJTB [, ].
Q7: What role does this compound play in perovskite solar cells?
A7: this compound's favorable energy level alignment with perovskite materials makes it a promising hole transport layer in perovskite solar cells. Studies have shown that incorporating this compound or this compound-based bilayers can enhance the efficiency of these solar cells [, ].
Q8: Can this compound be used in spintronic devices?
A8: this compound has garnered interest for spintronic applications due to its potential for long spin relaxation lengths. Research on this compound nanowire spin valves has revealed intriguing high-field magnetoresistance effects and temperature-dependent spin relaxation, offering valuable insights for future device development [].
Q9: How is computational chemistry used to study this compound?
A9: Computational methods like DFT are crucial for understanding this compound's properties. For instance, DFT calculations revealed that conventional DFT methods overestimate the energetic preference for a twisted tetracene core in this compound derivatives, highlighting the need for higher-level calculations to accurately predict the stability of different this compound polymorphs [].
Q10: Are there any QSAR models for this compound and its derivatives?
A10: While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives are not extensively discussed in the provided research, the studies highlighting the impact of chemical modifications on this compound's crystal structure and electronic properties lay the groundwork for developing such models in the future []. These models could be valuable tools for predicting the properties of new this compound derivatives.
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